N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14F2N2 It is a derivative of benzene, featuring two fluorine atoms and two ethyl groups attached to the nitrogen atoms of the diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine typically involves the reaction of 2,6-difluoroaniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine: This compound has a similar structure but features a furan ring instead of a benzene ring.
N1,N1-dimethyl-2,6-difluorobenzene-1,4-diamine: This compound differs by having methyl groups instead of ethyl groups attached to the nitrogen atoms.
Uniqueness
N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is unique due to the presence of both fluorine atoms and ethyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14F2N2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-N,1-N-diethyl-2,6-difluorobenzene-1,4-diamine |
InChI |
InChI=1S/C10H14F2N2/c1-3-14(4-2)10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
UZYLGKPKQKMIGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.